What is 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one?
What is 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one?
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one: A Scaffold for Contemporary Drug Discovery
Executive Summary
The oxazolidinone ring system represents a cornerstone of modern medicinal chemistry, most notably exemplified by the linezolid class of antibiotics.[1][2] This guide focuses on a specific, less-explored derivative: 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one. While the parent oxazolidinone scaffold is renowned for its role in combating multi-drug resistant Gram-positive bacteria, the unique tetramethyl substitution of this particular analog presents distinct structural and chemical properties.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed protocol, its relationship to the broader class of bioactive oxazolidinones, and its potential as a novel building block in the design of next-generation therapeutics.
The Oxazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry
Oxazolidinones are five-membered heterocyclic compounds featuring both nitrogen and oxygen atoms within the ring.[4] The 2-oxazolidinone isomer, in particular, has garnered significant attention following the discovery of its potent antibacterial properties.[5] This culminated in the development and FDA approval of Linezolid, the first clinically approved drug of this class, which offered a new line of defense against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][5]
The success of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage.[6][7] They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex—a mechanism distinct from other protein synthesis inhibitors, thereby circumventing existing cross-resistance issues.[2][3] This validated mechanism has established the oxazolidinone core as a "privileged scaffold," a molecular framework that is consistently found in active pharmaceutical ingredients, and has spurred research into its potential for other therapeutic areas, including oncology and inflammatory diseases.[1][8]
Physicochemical and Structural Profile
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is a specific analog whose properties are defined by its core heterocycle and unique substitution pattern.
Chemical Structure
Caption: Chemical structure of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one.
Key Properties
The introduction of four methyl groups onto the oxazolidinone core imparts specific characteristics. Unlike many biologically active oxazolidinones that are chiral, the symmetrical substitution at the C4 and C5 positions renders this molecule achiral. This can simplify synthesis and characterization efforts. The methyl groups also increase the molecule's lipophilicity, which can influence its solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [9] |
| Molar Mass | 143.18 g/mol | Calculated |
| Monoisotopic Mass | 143.09464 Da | [9] |
| Predicted XlogP | 1.0 | [9] |
| Appearance | White to off-white solid | [10] (by analogy) |
| Melting Point | 94 - 96 °C | [10] (for a related compound) |
Synthesis and Characterization
While specific literature on the synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is not abundant, a robust synthetic route can be proposed based on established methods for creating the oxazolidinone ring.[11]
Proposed Synthetic Pathway
The most direct approach involves the cyclization of a corresponding amino alcohol, 2-amino-2,3-dimethylbutan-3-ol, using a phosgene equivalent such as carbonyldiimidazole (CDI). This method is well-regarded for its mild conditions and high efficiency in forming the carbamate linkage necessary for ring closure.
Caption: Proposed synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
Experimental Protocol: A Generalized Approach
This protocol is a representative, self-validating methodology derived from standard organic synthesis practices for this class of reaction.
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Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2,3-dimethylbutan-3-ol (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The choice of solvent is critical to ensure all reagents remain in solution.
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Reagent Addition: Slowly add a solution of carbonyldiimidazole (CDI) (1.1 eq) to the stirred solution at room temperature. The slight excess of CDI ensures complete conversion of the amino alcohol. This step is often exothermic; for larger scales, cooling in an ice bath may be necessary to control the reaction rate.
-
Reaction Progression: Allow the mixture to stir at room temperature for 1-2 hours, then gently heat to reflux (e.g., ~65°C for THF). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: After cooling to room temperature, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any unreacted CDI and its byproducts. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). The separation of layers validates the successful quenching and allows for isolation of the organic product.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
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Validation: The purity and identity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Predicted Spectroscopic Data
Based on the structure, the following spectroscopic signatures would be expected, providing a basis for characterization:
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¹H NMR: A sharp singlet in the 1.2-1.5 ppm range integrating to 12H (representing the four equivalent methyl groups) and a broad singlet for the N-H proton, typically appearing between 5.0-7.0 ppm.
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¹³C NMR: Signals for the methyl carbons (~20-30 ppm), the quaternary C4 and C5 carbons (~60-70 ppm), and a characteristic signal for the C2 carbonyl carbon (~155-160 ppm).[5]
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IR Spectroscopy: A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretch of the cyclic carbamate, and a band around 3300 cm⁻¹ for the N-H stretch.
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High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is 144.1019, which would be the expected primary ion observed.[9]
Role in Drug Discovery and Development
While 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one itself is not an active drug, its scaffold is of immense interest. Its utility lies in its function as a chemical building block for creating libraries of more complex molecules for high-throughput screening.
The Antibacterial Mechanism of Action
The primary therapeutic value of the oxazolidinone class is rooted in its unique antibacterial mechanism.
Caption: Oxazolidinone blocks the P-site on the 50S ribosomal subunit.
This mechanism, which halts protein synthesis before it can even begin, is effective against a wide range of Gram-positive bacteria.[2] The development of new oxazolidinone derivatives is a key strategy in the fight against antibiotic resistance.
The Influence of Tetramethyl Substitution
The specific 4,4,5,5-tetramethyl substitution pattern can be strategically employed in drug design for several reasons:
-
Metabolic Stability: The quaternary carbons at the C4 and C5 positions are sterically hindered and lack protons, making them resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.
-
Lipophilicity Modulation: The four methyl groups significantly increase the lipophilicity (fat-solubility) of the scaffold. This can be fine-tuned to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) properties, such as its ability to cross cell membranes or the blood-brain barrier.
-
Vectorial Orientation: While the core itself is achiral, derivatization at the N3 position can introduce complex side chains. The bulky tetramethyl groups can serve as a steric anchor, influencing the orientation of these side chains as they interact with a biological target.
Safety and Handling
While this specific compound is not extensively characterized, data from related oxazolidinones and general laboratory safety principles provide a strong framework for safe handling.[10][12]
-
General Hazards: May cause skin irritation, serious eye irritation, or an allergic skin reaction.[10] Avoid inhalation of dust.
-
Handling: Always handle within a certified chemical fume hood to minimize inhalation exposure.[12] Avoid direct contact with skin and eyes. Prevent dust and aerosol formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]
Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side shields | Must be worn at all times when handling the chemical.[12] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect before use.[12] |
| Body | Laboratory coat | A standard lab coat should be worn and kept fully buttoned. |
| Respiratory | Fume hood / NIOSH-approved respirator | Use in a fume hood is standard. A respirator may be needed if handling large quantities of powder outside of a hood.[12] |
Conclusion and Future Outlook
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one stands as a molecule of significant potential for medicinal chemists and drug discovery professionals. While it shares the privileged oxazolidinone core responsible for the success of major antibiotics, its unique, achiral, and sterically defined tetramethyl substitution offers a distinct set of properties. Its value lies not as an end-product, but as a versatile starting material and scaffold. By leveraging its inherent metabolic stability and lipophilic character, researchers can design and synthesize novel libraries of compounds aimed at not only overcoming bacterial resistance but also exploring new therapeutic frontiers in oncology and beyond. The systematic exploration of this and related building blocks will be crucial in the continuing effort to develop safer and more effective medicines.
References
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- Santa Cruz Biotechnology, Inc. (n.d.). SAFETY DATA SHEET for (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
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